4-[(1,3-Benzothiazol-2-yl)amino]butanoic acid
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Description
4-(1,3-Benzothiazol-2-ylamino)butanoic acid is a chemical compound with the molecular formula C11H12N2O2S and a molecular weight of 236.29 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-(1,3-Benzothiazol-2-ylamino)butanoic acid consists of a benzothiazole ring attached to a butanoic acid group via an amino link . The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring .Physical and Chemical Properties Analysis
4-(1,3-Benzothiazol-2-ylamino)butanoic acid is a solid at room temperature . It has a molecular weight of 236.29 and a molecular formula of C11H12N2O2S .Scientific Research Applications
Chemical Synthesis and Material Science
- Passerini Reaction : 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid, derived from the reaction of 2-aminobenzothiazole and maleic anhydride, serves as an acid component in the Passerini three-component reaction. This approach facilitates the solvent-free synthesis of unsaturated α-benzothiazole acyloxyamides, showcasing a method for producing compounds with potential applications in material science and organic synthesis (Sheikholeslami-Farahani & Shahvelayati, 2013).
Corrosion Inhibition
- Steel Protection : Benzothiazole derivatives have been synthesized to investigate their corrosion inhibiting effects against steel in acidic environments. These compounds demonstrate significant potential in offering extra stability and higher inhibition efficiencies, suggesting their application in protecting steel structures from corrosion (Hu et al., 2016).
Anticancer Research
- Antitumor Activity : Novel 4-thiazolidinones containing benzothiazole moiety have shown significant anticancer activity against various cancer cell lines, including leukemia, melanoma, and lung cancer. These findings highlight the potential therapeutic applications of benzothiazole derivatives in cancer treatment (Havrylyuk et al., 2010).
Antimicrobial Applications
- Antibacterial and Antifungal Properties : Benzothiazole-imino-benzoic acid ligands and their metal complexes exhibit considerable antimicrobial activity against various bacterial strains causing infections. This research opens avenues for developing new antimicrobial agents based on benzothiazole derivatives (Mishra et al., 2019).
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-10(15)6-3-7-12-11-13-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZSGKXXFYVFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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